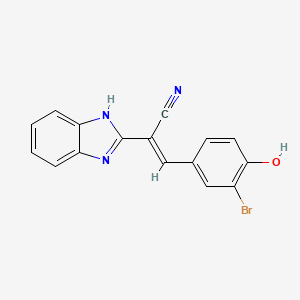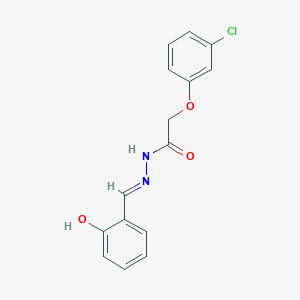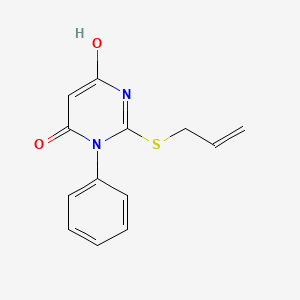
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile, also known as BBH7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH7 is a member of the benzimidazole family and is a derivative of 4-hydroxyphenylacrylonitrile.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. These actions contribute to the anticancer, antiviral, and antibacterial effects of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has also been found to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis and replication. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile for lab experiments is its high yield and purity through the synthesis method. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is also relatively stable and can be easily stored for long periods. However, one limitation of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile. One direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, viral infections, and bacterial infections. Another direction is the exploration of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may increase its potential for clinical use.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has a range of biochemical and physiological effects, and its future directions include the investigation of its potential therapeutic applications, mechanism of action, and optimization of its pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-bromo-4-hydroxyphenylacetonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile as a yellow solid. The yield of the synthesis method is relatively high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)acrylonitrile has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-12-8-10(5-6-15(12)21)7-11(9-18)16-19-13-3-1-2-4-14(13)20-16/h1-8,21H,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSATQWHYPBQW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-hydroxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)